molecular formula C4H5NS2 B2879903 2-Thiazolemethanethiol CAS No. 53062-92-3

2-Thiazolemethanethiol

Cat. No. B2879903
CAS RN: 53062-92-3
M. Wt: 131.21
InChI Key: GSDVPNMCNDFOEZ-UHFFFAOYSA-N
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Description

2-Thiazolemethanethiol is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years due to their wide range of biological activities . A common synthetic protocol for the synthesis of thiazoles involves the use of readily available and inexpensive substrates. The reaction conditions are typically mild, and pure products are obtained without extensive purification .


Molecular Structure Analysis

The molecular structure of 2-Thiazolemethanethiol and similar compounds can be analyzed using various techniques such as X-ray diffraction, electron diffraction, and other spectroscopic methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

Thiazoles undergo a variety of chemical reactions, including condensation reactions with cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles can also be synthesized by the condensation of α-haloketones with thioamides, a process known as the Hantzsch thiazole synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Thiazolemethanethiol can be analyzed using various techniques. These properties include hardness, topography, hydrophilicity, and others, which are known to be important parameters in the biological evaluation of materials .

Mechanism of Action

Target of Action

2-Thiazolemethanethiol, like other thiazole derivatives, is known to have potential anticancer activity . The primary targets of this compound are matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These targets play a crucial role in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact mode of action of 2-Thiazolemethanethiol is still under investigation.

Biochemical Pathways

2-Thiazolemethanethiol affects several biochemical pathways. It inhibits the function of matrix metallo-proteinases, which are involved in tissue remodeling and cancer metastasis . It also inhibits kinases, which are key players in signal transduction pathways that regulate cell growth and survival . Furthermore, it inhibits anti-apoptotic BCL2 family proteins, promoting apoptosis in cancer cells .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability

Result of Action

The result of the action of 2-Thiazolemethanethiol is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a decrease in tumor growth and potentially to the death of cancer cells .

Action Environment

The action of 2-Thiazolemethanethiol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Moreover, the presence of other substances, such as proteins or ions, can also influence the compound’s action .

Safety and Hazards

While specific safety and hazard information for 2-Thiazolemethanethiol was not found, it’s important to note that all chemicals should be handled with care. Proper safety measures should be taken to prevent exposure and potential harm .

Future Directions

Thiazole derivatives have been gaining attention in various fields of research. For instance, thiazole-containing Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) are being explored for their potential in luminescent sensing . This suggests that there are promising future directions for the study and application of 2-Thiazolemethanethiol and related compounds.

properties

IUPAC Name

1,3-thiazol-2-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDVPNMCNDFOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazolemethanethiol

CAS RN

53062-92-3
Record name (1,3-thiazol-2-yl)methanethiol
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